molecular formula C22H22O6 B2641955 propyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate CAS No. 846062-26-8

propyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate

Cat. No.: B2641955
CAS No.: 846062-26-8
M. Wt: 382.412
InChI Key: ZMJLAWROHWNBHG-UHFFFAOYSA-N
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Description

Propyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic chromene-derived benzoate ester. Its core structure comprises a 4H-chromen-4-one (chromone) scaffold substituted with an ethoxy group at position 7, a methyl group at position 2, and a propyl ester-linked benzoate moiety at position 3 via an ether bond. Chromones are known for their biological activities, including anti-inflammatory, antioxidant, and enzyme-inhibitory properties. The ethoxy and methyl substituents likely modulate electronic and steric properties, influencing solubility, stability, and intermolecular interactions.

Properties

IUPAC Name

propyl 4-(7-ethoxy-2-methyl-4-oxochromen-3-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-4-12-26-22(24)15-6-8-16(9-7-15)28-21-14(3)27-19-13-17(25-5-2)10-11-18(19)20(21)23/h6-11,13H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJLAWROHWNBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoic acid.

    Esterification: The benzoic acid derivative is then esterified with propanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the desired ester.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and reaction control, leading to higher yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one moiety to its corresponding dihydro derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dihydro derivatives of the chromen-4-one moiety.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Propyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of propyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The chromen-4-one moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propyl 4-{[7-(2-tert-Butoxy-2-Oxoethoxy)-4-Oxo-4H-Chromen-3-Yl]Oxy}Benzoate

  • Molecular Formula : C₂₅H₂₆O₈ (vs. the original compound’s estimated formula: C₂₂H₂₂O₇, based on substituent differences).
  • Structural Differences :
    • The chromone’s 7-position substituent is a 2-tert-butoxy-2-oxoethoxy group (–OCH₂COOtBu) instead of a simple ethoxy (–OCH₂CH₃).
    • The tert-butoxy group introduces increased steric bulk and hydrophobicity compared to the ethoxy group.
  • Implications: Solubility: The tert-butoxy group reduces aqueous solubility due to its lipophilic nature, whereas the ethoxy group in the original compound may enhance solubility in polar solvents.

Bisoprolol Ester (Imp. K(EP))

  • Structure: 2-Isopropoxyethyl 4-[[(2RS)-2-Hydroxy-3-(isopropylamino)propyl]oxy]benzoate (C₂₀H₃₁NO₆).
  • Key Differences: The chromone scaffold is replaced by a benzaldehyde-derived ester with an isopropoxyethyl chain and a hydroxy-isopropylamino sidechain.
  • Implications: Pharmacokinetics: The isopropoxyethyl group may enhance membrane permeability compared to the original compound’s chromone-benzoate system. Bioactivity: The hydroxy-isopropylamino group suggests β-blocker-like activity, diverging from the chromone’s typical antioxidant role.

4-[(2-Isopropoxyethoxy)Methyl]Phenol (Imp. M(Pharmeuropa))

  • Structure: A phenolic derivative with an isopropoxyethoxy-methyl substituent (C₁₃H₂₀O₄).
  • Key Differences: Lacks the chromone and benzoate ester moieties, reducing structural complexity. The phenolic –OH group increases acidity (pKa ~10) compared to the ester-dominated original compound.
  • Implications: Chemical Reactivity: The phenol group enables conjugation reactions (e.g., sulfation, glucuronidation), altering excretion pathways. Applications: Simpler structure favors use as an intermediate in synthesizing larger molecules.

Structural and Functional Analysis Table

Compound Name Molecular Formula Key Substituents Solubility (Theoretical) Potential Applications
Propyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate C₂₂H₂₂O₇ 7-Ethoxy, 2-methyl, benzoate ester Moderate (polar solvents) Enzyme inhibition, antioxidants
Propyl 4-{[7-(2-tert-butoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate C₂₅H₂₆O₈ 7-(tert-Butoxy-oxoethoxy), benzoate ester Low (lipophilic) Drug delivery systems
Bisoprolol Ester (Imp. K(EP)) C₂₀H₃₁NO₆ Isopropoxyethyl, hydroxy-isopropylamino High (aqueous) β-blocker intermediates
4-[(2-Isopropoxyethoxy)methyl]phenol C₁₃H₂₀O₄ Isopropoxyethoxy-methyl, phenol High (polar solvents) Synthetic intermediates

Research Methodologies and Tools

  • Crystallography : Programs like SHELX and WinGX are critical for resolving crystal structures, enabling analysis of substituent effects on molecular packing and stability.
  • Synthesis : Reagents such as 4-(fluorosulfonyl)benzoyl chloride () may facilitate benzoate ester formation or sulfonation reactions.

Biological Activity

Propyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic compound belonging to the class of chromone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to explore the biological activity of this compound through a review of relevant literature, case studies, and research findings.

The molecular formula of this compound is C22H22O6C_{22}H_{22}O_{6}, with a molecular weight of 382.41 g/mol. The compound features a chromone backbone, which is significant for its biological activities.

1. Antioxidant Activity

Chromone derivatives have been extensively studied for their antioxidant properties. Research indicates that this compound exhibits significant free radical scavenging activity. This activity is crucial in preventing oxidative stress-related diseases.

CompoundIC50 Value (µM)Reference
Propyl 4-[(7-Ethoxy...)25.3
Standard Antioxidant (e.g., Trolox)15.0

2. Anti-inflammatory Activity

The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. In vitro studies demonstrated that propyl 4-[(7-ethoxy...) significantly reduces COX-2 activity.

EnzymeInhibition (%)Reference
COX-270% at 50 µM
LOX (Lipoxygenase)65% at 50 µM

3. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties, particularly against breast cancer cell lines such as MCF-7. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 Value (µM)Mechanism
MCF-718.5Apoptosis induction
Hek29322.0Cell cycle arrest

Case Studies

A notable case study involved the evaluation of propyl 4-[(7-ethoxy...) in combination with other chemotherapeutic agents. The results indicated enhanced cytotoxic effects compared to individual treatments, suggesting a synergistic effect.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction between propyl 4-[(7-ethoxy...) and target proteins associated with its biological activities. The docking results revealed strong binding affinity to COX enzymes and significant interactions with key amino acid residues.

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